molecular formula C8H7F3N2O3 B1440786 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 1354951-83-9

2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No. B1440786
M. Wt: 236.15 g/mol
InChI Key: SUZCGFIORAKQIQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (TFC) is a compound widely used in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent due to its unique reactivity and solubility characteristics. TFC has a wide range of applications in drug discovery and development, and has been used as a building block in the synthesis of complex molecules.

Scientific Research Applications

Synthesis and Herbicidal Activity

  • Herbicidal Applications : A study demonstrated the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates, highlighting their herbicidal activities against weeds and phytotoxicity against transplanted rice. The herbicidal efficacy of these compounds varied with the structural configuration, indicating the potential for developing new herbicides for paddy rice based on these frameworks (Nakayama et al., 2012).

Antibacterial Activity

  • Antibacterial Compounds : Research on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcased the synthesis of new compounds exhibiting antibacterial properties. These studies underline the potential use of such compounds in medicinal chemistry, particularly in developing new antibacterial agents (Reddy & Prasad, 2021).

Synthesis Techniques

  • Synthetic Methodologies : Innovative synthetic methodologies have been developed for the creation of 1,4-dihydropyridines bearing a carbamate moiety, crucial for further pharmaceutical applications. These methods involve reactions with hydroxyaldehydes and phenyl isocyanates, highlighting the versatility of carbamate moieties in synthesizing complex organic frameworks (Habibi, Zolfigol, & Safaee, 2013).

Electrophilic Fluorination

  • Electrophilic Fluorination : Research on electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines has led to the creation of new fluorinated compounds, showing the potential for developing novel organic molecules with significant applications in drug design and synthesis due to the unique properties imparted by the fluorinated groups (Pikun et al., 2018).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZCGFIORAKQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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